molecular formula C16H16ClNO3 B6059924 N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B6059924
M. Wt: 305.75 g/mol
InChI Key: IOXGPLIIBYMMPF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and methyl group on the phenyl ring, and two methoxy groups on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide typically involves the reaction between 4-chloro-2-methylaniline and 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylaniline
  • 4-chloro-2-methylphenyl isocyanate
  • N-(4-chloro-2-methylphenyl)benzamide

Uniqueness

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXGPLIIBYMMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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